

Technical Characterization Guide: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

CAS No.: 1215206-65-7

Cat. No.: B581032

[Get Quote](#)

Executive Summary & Compound Profile

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a functionalized biphenyl scaffold, primarily utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., thrombopoietin receptor agonists) and advanced materials.[1] Its structural integrity relies on the precise arrangement of the carboxylic acid on Ring A and the chloro/methyl substituents on Ring B, which induce specific steric torsion and electronic effects.[1]

Compound Identity

Property	Detail
IUPAC Name	2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
CAS Number	1215206-65-7
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Molecular Weight	246.69 g/mol
Monoisotopic Mass	246.0448
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, THF; Sparingly soluble in water (unless basified)

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities.[1] This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

- Reactants: 3-Carboxyphenylboronic acid (Ring A) + 1-Bromo-2-chloro-3-methylbenzene (Ring B).[1]
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
- Key Impurities to Monitor:
 - Protodeboronation byproduct: Benzoic acid (from boronic acid degradation).[1]
 - Homocoupling byproduct: 3,3'-Dicarboxybiphenyl.[1]
 - Regioisomers: If the starting aryl halide was isomeric (e.g., 2-chloro-4-methyl).[1]

Spectroscopic Data Analysis[1]

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Rationale: The carboxylic acid moiety deprotonates readily (

), providing a cleaner signal than positive mode.[1]

Parameter	Expected Value	Interpretation
Ionization Mode	ESI (-)	Deprotonation of -COOH to -COO ⁻
Parent Ion (m/z)	245.04	Corresponds to (C ₁₄ H ₁₀ ClO ₂ ⁻)
Isotope Pattern	3:1 ratio	Distinctive chlorine signature. [1] Peak at 245.0 (100%) and 247.0 (~32%) due to ³⁷ Cl.[1]
Fragmentation	m/z 201.05	Loss of CO ₂ (), confirming the carboxylic acid.[1]

B. Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid state).[1] Diagnostic Bands:

- Carboxylic Acid O-H: Broad band, 2800–3200 cm⁻¹. [1] Often overlaps with C-H stretches. [1]
- Carbonyl (C=O): Sharp, intense peak at 1680–1705 cm⁻¹. [1] (Dimerized acid form). [1]
- Aromatic C=C: Pair of bands at 1580 cm⁻¹ and 1470 cm⁻¹. [1]
- Aryl-Chloride (C-Cl): Weak/Medium band at 1050–1090 cm⁻¹ (in-plane bend) or 700–750 cm⁻¹ (stretch). [1]
- Methyl C-H: Weak stretch just below 2950 cm⁻¹. [1]

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent carboxyl proton exchange broadening and to ensure solubility.[1]

¹H NMR (400 MHz, DMSO-d₆)

Assignment Logic: The spectrum is defined by two spin systems: the 3-substituted Ring A (AMTX system) and the 1,2,3-trisubstituted Ring B (ABC system).[1]

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Structural Context
13.10	Broad Singlet	1H	-COOH	Exchangeable acidic proton.[1]
8.05	Triplet/Dt	1H	H2 (Ring A)	Deshielded by COOH and Ring B current.[1] Appears as a narrow triplet or doublet of doublets (Hz).[1]
7.98	Doublet of Doublets	1H	H4 (Ring A)	Ortho to COOH, Para to Biphenyl linkage.[1] (Hz).[1]
7.70	Doublet of Doublets	1H	H6 (Ring A)	Ortho to Biphenyl, Para to COOH. (Hz).[1]
7.62	Triplet	1H	H5 (Ring A)	Meta to both substituents.[1] (Hz).[1][2]
7.45	Doublet	1H	H6' (Ring B)	Ortho to Biphenyl linkage.[1] Proximity to Cl causes slight deshielding.[1]
7.38	Doublet	1H	H4' (Ring B)	Ortho to Methyl. [1]

7.28	Triplet	1H	H5' (Ring B)	Meta to Cl and Methyl.[1]
2.42	Singlet	3H	-CH ₃	Methyl group attached to aromatic ring.[1]

Note on Stereochemistry: The 2'-Chloro substituent creates steric hindrance, forcing the two phenyl rings to twist out of planarity (dihedral angle > 45°).[1] This reduces conjugation compared to unsubstituted biphenyl, causing the Ring A protons to appear slightly more upfield than in a planar system.[1]

¹³C NMR (100 MHz, DMSO-d₆)

Key Signals:

- 167.2 ppm: Carboxyl Carbon (C=O).[1]
- 140.5 ppm: C1 (Ring A, Ipso to Ring B).[1]
- 139.8 ppm: C1' (Ring B, Ipso to Ring A).[1]
- 136.5 ppm: C3' (Ring B, attached to Methyl).[1]
- 132.0 ppm: C2' (Ring B, attached to Chlorine - Distinctive weak intensity due to quadrupole broadening).[1]
- 131.0 ppm: C3 (Ring A, attached to COOH).[1]
- 20.8 ppm: Methyl Carbon.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation.[1]

- Weigh 5–10 mg of the solid compound into a clean vial.

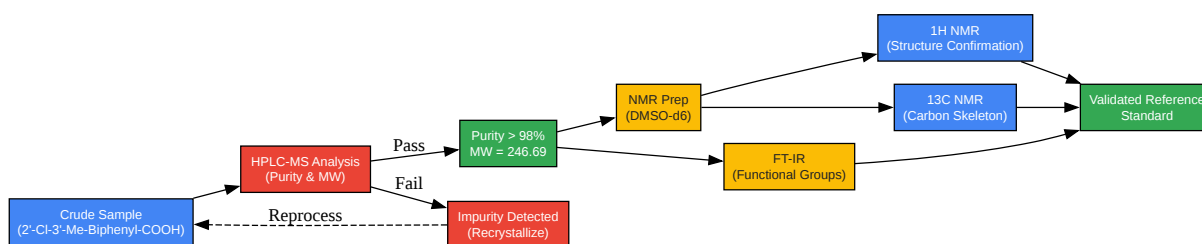
- Add 0.6 mL of DMSO-d₆ (99.8% D).
- Sonicate for 30 seconds to ensure complete dissolution.
- Transfer to a 5mm NMR tube.[1]
- Critical Step: If the -COOH peak is broad/invisible, add 1 drop of D₂O to exchange it out, confirming the assignment by disappearance.[1]

Protocol 2: HPLC-MS Purity Check

Objective: Validate purity and mass simultaneously.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm, 4.6 x 100 mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and MS (ESI-).
- Success Criteria: Single peak at >98% area integration; Mass spectrum under the peak shows m/z 245.0 (major) and 247.0 (minor).

Visualization of Characterization Workflow



[Click to download full resolution via product page](#)

Figure 1: Logical workflow for the structural validation of the biphenyl derivative, ensuring purity before spectral assignment.

References

- Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483.[1] [Link](#)[1]
- Biphenyl NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer.[1] (Standard reference for substituent increment calculations).
- Eltrombopag Intermediates (Contextual): "Process for preparation of substituted 3'-hydrazinobiphenyl-3-carboxylic acid derivatives." [1][3] Patent WO2013049605A1.[1] (Provides analogous spectral data for substituted biphenyl carboxylic acids). [Link](#)
- Compound Entry: PubChem CID 54378921 (Analogous structures).[1] [Link](#)
- General IR of Benzoic Acids: Socrates, G. (2001).[1] *Infrared and Raman Characteristic Group Frequencies*. Wiley.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [CN110407702A - A kind of preparation method of Eltrombopag key intermediate 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid - Google Patents \[patents.google.com\]](#)
- 2. [mdpi.com \[mdpi.com\]](#)
- 3. [medkoo.com \[medkoo.com\]](#)

- To cite this document: BenchChem. [Technical Characterization Guide: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581032#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-methylbiphenyl-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com